molecular formula C8H6Cl2INO B8630278 N-(2,4-dichloro-3-iodophenyl)acetamide

N-(2,4-dichloro-3-iodophenyl)acetamide

Cat. No.: B8630278
M. Wt: 329.95 g/mol
InChI Key: IQALCAKUWJRPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichloro-3-iodophenyl)acetamide is a useful research compound. Its molecular formula is C8H6Cl2INO and its molecular weight is 329.95 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6Cl2INO

Molecular Weight

329.95 g/mol

IUPAC Name

N-(2,4-dichloro-3-iodophenyl)acetamide

InChI

InChI=1S/C8H6Cl2INO/c1-4(13)12-6-3-2-5(9)8(11)7(6)10/h2-3H,1H3,(H,12,13)

InChI Key

IQALCAKUWJRPQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Cl)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(4-chloro-2-fluorophenyl)acetamide (30.0 g, 147 mmol) in THF (300 mL) at −70° C. is added dropwise (keeping the reaction temperature below −60° C.) n-BuLi (2.0 M in cyclohexane, 147 mL, 294 mmol). The reaction is stirred between −60 to −70° C. for 2 hours and 1,1,1-trifluoro-2-iodoethane (46.2 g, 220 mmol) is added dropwise at −70° C. The reaction mixture is stirred at this temperature for additional 1.5 hours before 3N HCl (108 mL) solution is added slowly. The mixture is allowed to warm up to room temperature and extracted with EtOAc (200 mL×3). The organic layers are combined washed with water, brine and then dried over MgSO4. The solvents are removed and the residue is stirred in ether and hexanes (1:2, 120 mL) for 1 hour. A solid precipitate is filtered to give N-(2,4-dichloro-3-iodophenyl)acetamide.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two
Quantity
46.2 g
Type
reactant
Reaction Step Three
Name
Quantity
108 mL
Type
reactant
Reaction Step Four

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